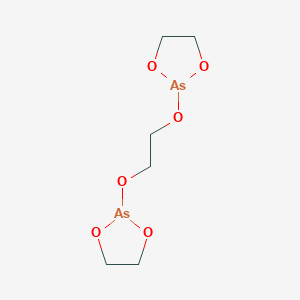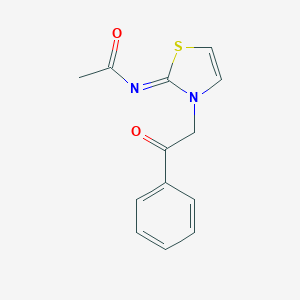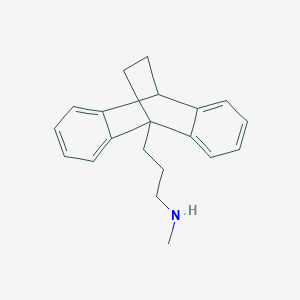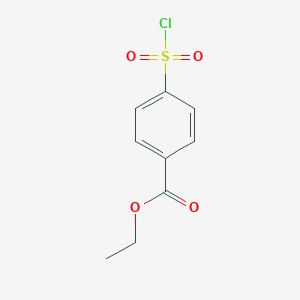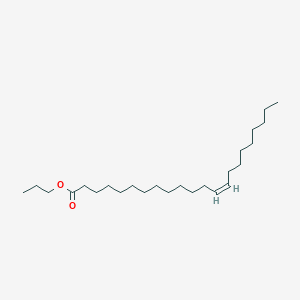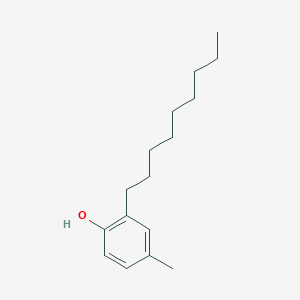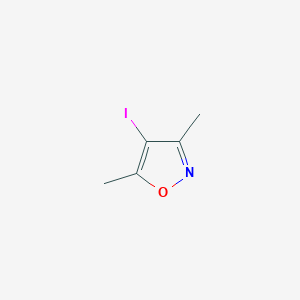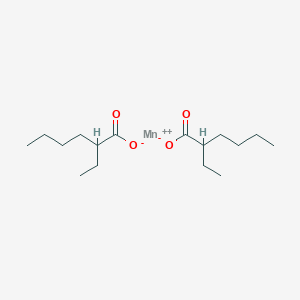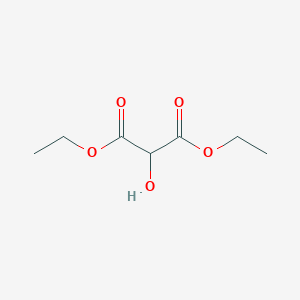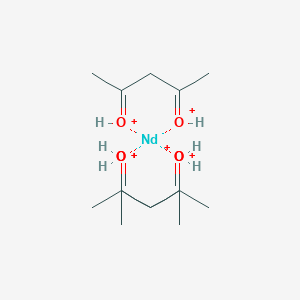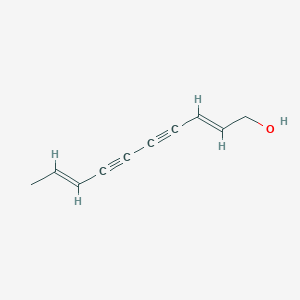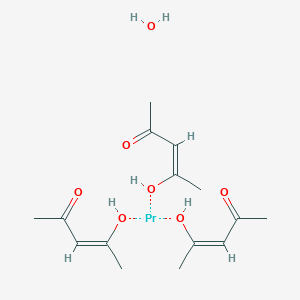
Tris(pentane-2,4-dionato-O,O')praseodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tris(pentane-2,4-dionato-O,O’)praseodymium is a complex compound. It is similar to other tris(pentane-2,4-dionato-O,O’) metal complexes, such as those of gallium , iridium , and rhodium , which consist of a central metal atom surrounded by three pentane-2,4-dionate ligands .
Synthesis Analysis
The synthesis of similar tris(pentane-2,4-dionato-O,O’) metal complexes involves the reaction of the metal with 2,4-pentanedione (also known as acetylacetone) in the presence of a base . The base deprotonates the 2,4-pentanedione, forming a bidentate ligand that can bond to the metal atom .Molecular Structure Analysis
The molecular structure of tris(pentane-2,4-dionato-O,O’)praseodymium is likely to be similar to that of other tris(pentane-2,4-dionato-O,O’) metal complexes. For example, in tris(3-chloro-pentane-2,4-dionato-κ(2)O,O’)iron(III), the iron(III) cation is coordinated by six oxygen atoms from three 3-chloro-pentane-2,4-dionate ligands in a slightly distorted octahedral environment .Scientific Research Applications
- Highly Energetic Materials
- Field : Chemistry
- Application : Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes, similar to the compound you mentioned, have been studied as a new type of highly energetic materials .
- Methods : The study combined Density Functional Theory calculations with experimental data to evaluate the high-energy properties of these complexes .
- Results : Analysis of the Bond Dissociation Energies (BDE) of the C-NO2 bonds and Molecular Electrostatic Potentials (MEP) showed that these compounds may act as high-energy molecules . The measured heat of combustion for the Co (AcAc-NO2)3 complex was 14,133 J/g, which confirms the high-energy properties of this compound .
- Catalyst for Polymerization
- Field : Industrial Chemistry
- Application : Tris(pentane-2,4-dionato-O,O’)molybdenum, a compound similar to the one you mentioned, is used as a catalyst for the polymerization of ethylene and the formation of polyurethane foam .
- Methods : The compound is added to the reaction mixture where it facilitates the polymerization process .
- Results : The use of this compound as a catalyst leads to the successful formation of polyurethane foam .
- Gas Phase Thermochemistry
- Field : Physical Chemistry
- Application : Tris(pentane-2,4-dionato-O,O’)gallium, a compound similar to the one you mentioned, has been studied for its gas phase thermochemistry .
- Methods : The study used experimental data and theoretical calculations to evaluate the thermochemical properties of the compound .
- Results : The enthalpy of formation of the gas phase of the compound was measured to be -1356 ± 11 kJ/mol .
properties
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXQKISUYACYGB-LNTINUHCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(pentane-2,4-dionato-O,O')praseodymium | |
CAS RN |
14553-09-4 |
Source


|
| Record name | Tris(pentane-2,4-dionato-O,O')praseodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014553094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(pentane-2,4-dionato-O,O')praseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

